3-(3,4-Dimethoxybenzamido)propanoic acid
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Overview
Description
3-(3,4-Dimethoxybenzamido)propanoic acid is an organic compound characterized by the presence of a benzene ring substituted with two methoxy groups and an amido group, attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxybenzamido)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group of 3,4-dimethoxybenzaldehyde reacts with ethyl acetate in the presence of sodium ethoxide to form 3,4-dimethoxy ethyl cinnamate.
Hydrolysis and Reduction: The intermediate 3,4-dimethoxy ethyl cinnamate undergoes hydrolysis under alkaline conditions, followed by hydrogenation reduction to yield 3-(3,4-dimethoxyphenyl)propanoic acid.
Amidation: The final step involves the amidation of 3-(3,4-dimethoxyphenyl)propanoic acid with an appropriate amine to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. These methods focus on improving yield, purity, and cost-effectiveness while ensuring environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxybenzamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amido group can be reduced to an amine under suitable conditions.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Nitrated or halogenated benzene derivatives.
Scientific Research Applications
3-(3,4-Dimethoxybenzamido)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxybenzamido)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: Similar structure but lacks the amido group.
3,4-Dimethoxybenzaldehyde: Precursor in the synthesis of 3-(3,4-Dimethoxybenzamido)propanoic acid.
3,4-Dimethoxybenzoic acid: Similar structure with a carboxylic acid group instead of the propanoic acid moiety.
Uniqueness
This compound is unique due to the presence of both methoxy and amido groups on the benzene ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-[(3,4-dimethoxybenzoyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-17-9-4-3-8(7-10(9)18-2)12(16)13-6-5-11(14)15/h3-4,7H,5-6H2,1-2H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSCJPXPZLCMOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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